

# Spectroscopic Profile of 3,5-Dimethylpyrazole: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Dimethylpyrazole	
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This guide provides an in-depth overview of the spectroscopic data for **3,5-Dimethylpyrazole** (CAS No: 67-51-6), a heterocyclic organic compound with the molecular formula C₅H<sub>8</sub>N<sub>2</sub>. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a core reference for the structural elucidation and characterization of this molecule.

#### **Molecular Structure and Spectroscopic Overview**

**3,5-Dimethylpyrazole** is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and two methyl group substituents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming its structure and purity. The following sections detail the data obtained from these methods.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3,5-Dimethylpyrazole**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide distinct signals corresponding to its symmetric structure.

#### <sup>1</sup>H NMR Spectroscopic Data

The ¹H NMR spectrum of **3,5-Dimethylpyrazole** is characterized by its simplicity, which reflects the molecule's symmetry. The data is typically acquired in deuterated solvents such as



Chloroform-d (CDCl<sub>3</sub>) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~2.25	Singlet	6H	2 x -CH₃	CDCl₃
~5.80	Singlet	1H	-CH (pyrazole ring)	CDCl₃
~11.5 (broad)	Singlet	1H	-NH	CDCl <sub>3</sub>

Note: The NH proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

#### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum further confirms the symmetrical nature of the molecule, showing three distinct signals.[1][2]

Chemical Shift (δ) ppm	Assignment	Solvent
~145.0	C3 and C5 (pyrazole ring)	CDCl₃
~105.0	C4 (pyrazole ring)	CDCl₃
~13.5	2 x -CH₃	CDCl₃

#### **Infrared (IR) Spectroscopy**

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **3,5-Dimethylpyrazole** shows characteristic absorption bands corresponding to N-H and C-H stretching, as well as C=C and C=N bond vibrations within the pyrazole ring.[3][4]



Wavenumber (cm⁻¹)	Intensity	Assignment
3200-2500 (broad)	Strong	N-H stretch (H-bonded)
~3100	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aliphatic, CH₃)
~1594	Strong	C=C / C=N stretch (ring)

Note: In the solid state, **3,5-dimethylpyrazole** can form hydrogen-bonded trimers, leading to a characteristic broad absorption in the 3200-2500 cm<sup>-1</sup> region.[3]

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **3,5-Dimethylpyrazole** is presented below.[5][6]

m/z	Relative Intensity (%)	Assignment
96	100	[M] <sup>+</sup> (Molecular Ion)
95	~70	[M-H]+
81	~17	[M-CH₃] <sup>+</sup>
54	~21	Fragmentation product

The molecular ion peak  $[M]^+$  is the base peak, confirming the molecular weight of 96.13 g/mol . [5]

## **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **3,5-Dimethylpyrazole**.

## **NMR Spectroscopy Protocol**



- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dimethylpyrazole** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the <sup>1</sup>H spectrum using a standard pulse sequence. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2] Typical acquisition parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
   Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale relative to the solvent residual peak or TMS (0.00 ppm).

#### **IR Spectroscopy Protocol (KBr Pellet)**

- Sample Preparation: Grind a small amount (~1-2 mg) of 3,5-Dimethylpyrazole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
- Data Processing: Identify and label the significant absorption peaks in the spectrum.

#### **Mass Spectrometry Protocol (Electron Ionization)**

 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[6]

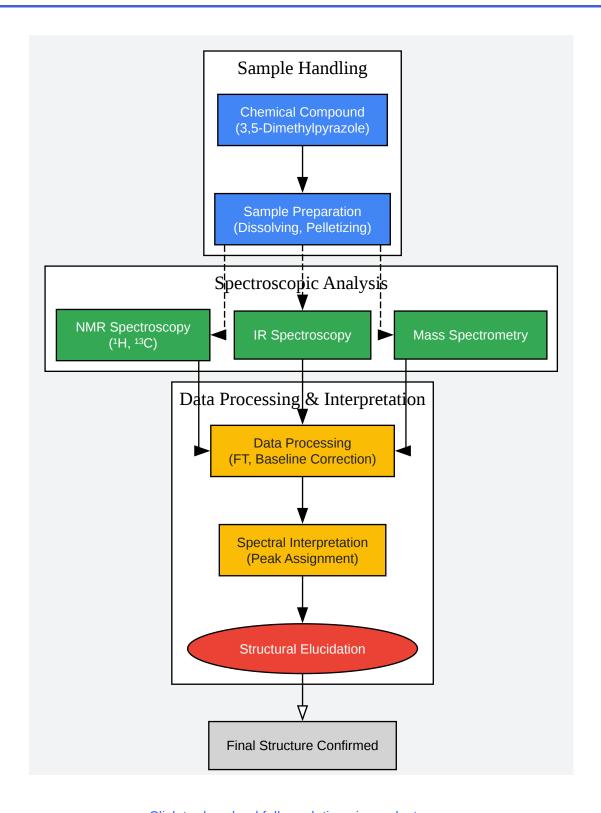


- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

#### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the structural characterization of a chemical compound using the spectroscopic methods described.





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Caption: Logical workflow for spectroscopic analysis of **3,5-Dimethylpyrazole**.



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